(4-Cyanophenyl)methyl carbamimidothioate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-cyanophenyl)methyl carbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-5-7-1-3-8(4-2-7)6-13-9(11)12/h1-4H,6H2,(H3,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWGDCBFBSPGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(=N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations of 4 Cyanophenyl Methyl Carbamimidothioate
Established Synthetic Routes for the Preparation of (4-Cyanophenyl)methyl Carbamimidothioate
The synthesis of carbamimidothioates, such as this compound, can be achieved through various established routes. These methods often involve the reaction of thiourea (B124793) or its derivatives with appropriate electrophiles.
A primary method for synthesizing carbamimidothioates involves the S-alkylation of a thiourea derivative. In the case of this compound, this would typically involve the reaction of a thiourea with a 4-cyanobenzyl halide. For instance, 4-thioureidobenzenesulphonamide can be reacted with various alkyl or benzyl (B1604629) halides to yield the corresponding carbamimidothioates. nih.gov This reaction proceeds via nucleophilic attack of the sulfur atom of the thiourea on the electrophilic carbon of the halide.
The synthesis of thiourea derivatives themselves can be accomplished through several methods. A common approach is the reaction of an amine with an isothiocyanate. analis.com.my For example, reacting 1-naphthyl isothiocyanate with various phenylenediamines produces new thiourea derivatives. analis.com.my Another method involves the condensation of amines with carbon disulfide. organic-chemistry.org
The following table outlines the synthesis of various thiourea derivatives:
| Reactants | Product |
| 1-naphthyl isothiocyanate and 1,2-phenylenediamine | 1-(2-aminophenyl)-3-(naphthlene-1-yl)thiourea |
| 1-naphthyl isothiocyanate and 1,3-phenylenediamine | 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea |
| 1-naphthyl isothiocyanate and 1,4-phenylenediamine | 1,4-phenylene-bis[3-(α-naphthyl)thiourea] |
This table showcases the synthesis of different thiourea derivatives from the reaction of 1-naphthyl isothiocyanate with various phenylenediamines. analis.com.my
Alternative pathways to carbamimidothioates often focus on the formation of the S-C bond. One such method involves the reaction of a thiol with a cyanogen (B1215507) bromide or a similar reagent to form a thiocyanate, which can then be further reacted. Another approach is the use of S-methyl methanethiosulfonate (B1239399) with amines, catalyzed by copper, to form isothioureas. nih.gov
Additionally, the synthesis of related compounds, such as those with urea (B33335) or carbodiimide (B86325) linkages, has been explored. For example, the synthesis of c-di-GMP analogs with thiourea, urea, and carbodiimide linkages has been reported, starting from a 3′-amino-5′-azido-3′,5′-dideoxy derivative. nih.gov The 3'-amino group is converted to an isothiocyanate, which then reacts with the 5'-amine. nih.gov
The formation of the carbamimidothioate bond typically proceeds through a nucleophilic substitution reaction. In the S-alkylation of thiourea, the sulfur atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. This is an SN2-type reaction, where the rate is dependent on the concentration of both the thiourea and the alkyl halide.
The formation of the thiourea precursor itself from an isothiocyanate and an amine involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate. This is followed by proton transfer to yield the thiourea.
In the case of catalytic formation of thioamide bonds from nitriles, a proposed mechanism involves the initial attack of a catalytic thiol on the nitrile carbon to form a thioimidate intermediate. nih.gov Subsequent attack by bisulfide and rearrangement leads to the formation of the thioamide. nih.gov
Exploration of Chemical Reactivity and Reaction Mechanisms
The chemical reactivity of this compound is largely dictated by its two main functional groups: the carbamimidothioate moiety and the nitrile functionality.
The carbamimidothioate moiety possesses both nucleophilic and electrophilic characteristics. The sulfur atom, with its lone pairs of electrons, is nucleophilic and can react with electrophiles. The carbon atom of the C=N bond is electrophilic and can be attacked by nucleophiles.
The reactivity of the carbamimidothioate moiety is similar to that of other carbonyl and thiocarbonyl compounds. The carbon atom is susceptible to nucleophilic attack, leading to addition or substitution reactions. For example, the reaction of carbamimidothioates with amines or other nucleophiles can lead to the displacement of the methylthio group.
The reactivity of related compounds, such as N-methyl carbamoylimidazole, has been studied. This compound, an alternative to methyl isocyanate, reacts with N, O, and S nucleophiles. nih.gov
The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. ebsco.com The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to nucleophilic attack. fiveable.melibretexts.org
Key reactions of the nitrile group include:
Hydrolysis: Nitriles can be hydrolyzed in acidic or basic aqueous solutions to form carboxylic acids. chemistrysteps.comlibretexts.org This process proceeds through an amide intermediate. ebsco.comchemistrysteps.com
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com Milder reducing agents can yield aldehydes. chemistrysteps.com
Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents react with nitriles to form ketones after hydrolysis of the intermediate imine. chemistrysteps.comlibretexts.org
The following table summarizes the key transformations of the nitrile group:
| Reaction | Reagents | Product |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |
| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine |
| Reaction with Grignard Reagent | 1. RMgX, 2. H₃O⁺ | Ketone |
This table outlines the major chemical transformations that the nitrile functionality can undergo, along with the necessary reagents and resulting products. ebsco.comlibretexts.orgchemistrysteps.comlibretexts.org
Cyclization Reactions and Heterocycle Formation Utilizing the Carbamimidothioate Scaffold
The carbamimidothioate moiety is a valuable precursor for the synthesis of a variety of nitrogen- and sulfur-containing heterocycles. The inherent reactivity of the isothiourea functional group allows it to participate in cyclocondensation reactions with suitable bifunctional reagents, leading to the formation of stable ring systems. These heterocyclic products are of significant interest in medicinal chemistry and materials science.
One notable example is the construction of imidazole derivatives . The base-induced cyclization of carbamimidothioates with active methylene (B1212753) isocyanides, such as tosylmethyl isocyanide (ToSMIC), provides a direct route to substituted N,1-aryl-1H-imidazol-5-amines. This transformation highlights the utility of the carbamimidothioate as a key structural component in the assembly of complex heterocyclic frameworks.
Furthermore, the isothiourea core is a well-established synthon for the preparation of thiazoles . The Hantzsch thiazole (B1198619) synthesis, a classic method, involves the condensation of a thiourea or its S-alkylated derivative with an α-haloketone. mdpi.com This reaction can be adapted for this compound, where it would react with various α-haloketones to yield 2-amino-thiazole derivatives bearing the 4-cyanobenzylthio substituent. Microwave-assisted and catalyst-free conditions have been developed to improve the efficiency and environmental footprint of this reaction. researchgate.netbepls.com
The carbamimidothioate scaffold is also instrumental in the synthesis of pyrimidine (B1678525) and triazole ring systems. For instance, 2-thiopyrimidines can be readily S-benzylated and subsequently serve as precursors for more complex fused pyrimidine structures. scirp.orgnih.gov Similarly, the reaction of S-alkylated thioureas with hydrazides or other nitrogen-rich reagents can lead to the formation of 1,2,4-triazole (B32235) derivatives. raco.cat The specific reaction pathways and resulting substitution patterns depend on the nature of the cyclizing agent and the reaction conditions employed.
The table below summarizes some of the key heterocyclic systems that can be synthesized from carbamimidothioate precursors and the general synthetic strategies involved.
| Heterocyclic System | General Synthetic Strategy | Key Reagents |
| Imidazoles | Base-induced cyclization | Active methylene isocyanides |
| Thiazoles | Hantzsch synthesis | α-Haloketones |
| Pyrimidines | Cyclocondensation | 1,3-Dicarbonyl compounds, enamines |
| Triazoles | Cyclocondensation | Hydrazides, azides |
These cyclization reactions underscore the synthetic versatility of the carbamimidothioate scaffold, enabling access to a wide array of heterocyclic compounds with diverse substitution patterns.
Derivatization Strategies and Analogue Synthesis
The development of analogues of this compound is crucial for exploring its chemical space and for optimizing its properties for various applications. Derivatization can be strategically targeted at three main positions: the phenyl ring, the thioate moiety, and the carbamimidate nitrogen atoms.
Modifications on the phenyl ring of this compound allow for the systematic investigation of the influence of electronic and steric effects on the molecule's reactivity and biological activity. The cyano group at the 4-position is a key feature, but it can be replaced or supplemented with other substituents to generate a library of analogues.
A pertinent example of such modification is the synthesis of (4-sulphamoylphenyl)carbamimidothioates. nih.gov In this case, the starting material is sulphanilamide, which is converted to 4-thioureidobenzenesulphonamide. Subsequent S-alkylation with a benzyl halide would yield the corresponding S-benzyl(4-sulphamoylphenyl)carbamimidothioate. This demonstrates that various functional groups can be readily introduced onto the phenyl ring, starting from appropriately substituted anilines.
The synthesis of polysubstituted benzenes is a well-established field in organic chemistry, and these methods can be applied to generate precursors for a wide range of phenyl-modified carbamimidothioates. libretexts.orgpressbooks.pub For instance, starting with different substituted toluenes or benzonitriles, one can introduce additional groups such as halogens, nitro groups, or alkyl chains onto the aromatic ring before the formation of the thiourea and subsequent S-alkylation. The order of these synthetic steps is crucial and needs to be carefully planned based on the directing effects of the existing substituents. libretexts.orgpressbooks.pub
The following table presents examples of possible structural modifications on the phenyl ring and the potential starting materials for their synthesis.
| Target Analogue | Potential Starting Material |
| (4-Sulphamoylphenyl)methyl carbamimidothioate | Sulphanilamide |
| (4-Nitrophenyl)methyl carbamimidothioate | 4-Nitrotoluene |
| (4-Bromophenyl)methyl carbamimidothioate | 4-Bromotoluene |
| (3,4-Dichlorophenyl)methyl carbamimidothioate | 3,4-Dichlorotoluene |
The thioate moiety of this compound can be readily varied by employing different alkylating or arylating agents in the S-alkylation/S-arylation step of the synthesis. This allows for the introduction of a wide range of lipophilic or sterically diverse groups, which can influence the molecule's solubility, membrane permeability, and interaction with biological targets.
The synthesis of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates has demonstrated the feasibility of introducing various S-substituents by reacting 4-thioureidobenzenesulphonamide with a range of alkyl and benzyl halides. nih.gov This approach is directly applicable to the synthesis of analogues of this compound.
Furthermore, modern methods for the synthesis of thioethers offer a broad scope of possibilities for varying the thioate moiety. nih.gov These include the use of xanthates as thiol surrogates, which provides a green and efficient alternative to traditional methods that often involve malodorous thiols. nih.gov The reaction of dithiocarbamate (B8719985) salts with various alkyl or aryl halides also presents a versatile route to a diverse array of thioethers. researchgate.net
The table below illustrates the diversity of thioate moieties that can be introduced and the corresponding reagents required.
| Thioate Moiety | Reagent for S-substitution |
| S-Ethyl | Ethyl iodide or ethyl bromide |
| S-Propyl | Propyl iodide or propyl bromide |
| S-Butyl | Butyl iodide or butyl bromide |
| S-Phenyl | Phenyl halide (with suitable catalyst) |
| S-(2-Naphthyl) | 2-Bromonaphthalene (with suitable catalyst) |
These variations can significantly alter the physicochemical properties of the resulting carbamimidothioate analogues, making this a key strategy in analogue synthesis.
The synthesis of N,N'-disubstituted and N,N',N''-trisubstituted thioureas, which are precursors to the corresponding carbamimidothioates, is a well-established process. These substituted thioureas can be prepared by reacting isothiocyanates with primary or secondary amines. The resulting substituted thioureas can then be S-alkylated to yield the desired N-substituted carbamimidothioates.
For instance, the reaction of an N-aryl isothiocyanate with a primary or secondary amine would lead to an N,N'-disubstituted thiourea. Subsequent reaction with 4-cyanobenzyl halide would furnish the corresponding N,N'-disubstituted this compound. This approach allows for the introduction of a wide variety of alkyl and aryl substituents on the nitrogen atoms.
The following table provides examples of possible N-substitutions and the corresponding precursors.
| Carbamimidate Substitution | Precursor Thiourea |
| N-Phenyl | N-Phenylthiourea |
| N,N'-Diphenyl | N,N'-Diphenylthiourea |
| N-Methyl, N'-phenyl | N-Methyl-N'-phenylthiourea |
| N-Cyclohexyl | N-Cyclohexylthiourea |
This diversification strategy is crucial for exploring the steric and electronic requirements of potential binding pockets in biological targets and for fine-tuning the pharmacological profile of the lead compound.
Iii. Advanced Spectroscopic and Structural Elucidation of 4 Cyanophenyl Methyl Carbamimidothioate and Its Analogues
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including (4-Cyanophenyl)methyl carbamimidothioate. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, advanced two-dimensional (2D) techniques are indispensable for unambiguous assignments, especially in complex structures or when dealing with analogues.
To resolve the intricate structure of this compound, a combination of 2D NMR experiments is employed.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aromatic protons on the cyanophenyl ring, as well as between the methylene (B1212753) protons and any coupled protons on the carbamimidothioate moiety.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps direct one-bond correlations between protons and the carbon atoms they are attached to. This is crucial for assigning the chemical shifts of the methylene carbon and the aromatic carbons bearing protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and HMBC Correlations for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |
| 1 | - | ~118 | - |
| 2, 6 | ~7.7 | ~132 | C4, C1 |
| 3, 5 | ~7.5 | ~129 | C1, C4, C(S) |
| 4 | - | ~112 | - |
| 7 (CH₂) | ~4.0 | ~35 | C3/5, C4, C(S) |
| 8 (C=N) | - | ~165 | - |
| NH/NH₂ | Broad, variable | - | C(S) |
Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.
The carbamimidothioate moiety can exhibit restricted rotation around the C-N bonds due to partial double bond character, potentially leading to the existence of different conformers in solution. mdpi.com Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about these conformational exchange processes. mdpi.com At low temperatures, separate signals for the different conformers might be observed, which then coalesce as the temperature is raised and the rate of rotation increases. The analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers associated with this rotation. mdpi.com
Utilization of Mass Spectrometry (MS) for Molecular and Mechanistic Studies
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as offering insights into the structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of this compound. By measuring the mass-to-charge ratio to a high degree of accuracy (typically to four or more decimal places), the exact mass of the molecular ion can be determined. This exact mass allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For the related compound, (4-cyanophenyl)methyl N'-methylcarbamimidothioate (C₁₀H₁₁N₃S), the exact mass is 205.06736854 Da. nih.gov A similar level of precision would be expected for this compound.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides a "fingerprint" of the molecule, which can be used to confirm its structure. The fragmentation pattern of this compound would be expected to show characteristic losses.
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Structural Fragment |
| [M+H]⁺ | [M+H - NH₃]⁺ | Ammonia | Loss of amine group |
| [M+H]⁺ | [C₈H₆N]⁺ | C₂H₄N₂S | 4-Cyanobenzyl cation |
| [M+H]⁺ | [CH₄N₂S]⁺ | C₈H₆N | Carbamimidothioate fragment |
This fragmentation data provides conclusive evidence for the presence of both the 4-cyanobenzyl and the carbamimidothioate moieties within the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk The resulting spectra provide a characteristic fingerprint, allowing for the identification of functional groups.
For this compound, the key functional groups that would give rise to distinct vibrational bands include the cyano (C≡N) group, the aromatic ring, the C-N and C=N bonds of the carbamimidothioate group, and the N-H bonds.
Cyano Group (C≡N): The C≡N stretching vibration typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹ in the IR spectrum. researchgate.netnih.gov Its position can be sensitive to the electronic environment.
Aromatic Ring: The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.
Carbamimidothioate Group: The N-H stretching vibrations of the amine and imine groups are expected in the broad region of 3200-3500 cm⁻¹. The C=N stretching vibration would likely appear in the 1600-1650 cm⁻¹ range, potentially overlapping with the aromatic C=C stretching bands. The C-N stretching vibrations would be found in the 1200-1350 cm⁻¹ region.
Table 3: Characteristic Infrared and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H (amine/imine) | Stretching | 3200-3500 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C≡N (cyano) | Stretching | 2220-2260 (sharp, strong) |
| C=N (imine) | Stretching | 1600-1650 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1200-1350 |
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and lending further support to the structural assignment derived from NMR and MS data. nih.govuh.edu
X-ray Crystallography for Solid-State Structural Determination
While, to date, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases, extensive X-ray diffraction studies on closely related analogues provide significant insights into the likely solid-state conformation and intermolecular interactions of this compound class. These studies reveal a consistent and predictable geometry for the core carbamimidothioate group and highlight the types of non-covalent interactions that govern their crystal packing.
Detailed structural analysis has been successfully performed on several N-substituted-N′-cyanocarbamimidothioates and their derivatives. researchgate.netresearchgate.net These analogues, by replacing the (4-cyanophenyl)methyl group with other moieties like substituted phenyl rings or glycosidic units, allow for a comprehensive understanding of the central structural scaffold.
One of the key features revealed by these crystallographic studies is the geometry of the N-cyanocarbamimidothioate core. In a series of tetra-O-acetyl-β-D-glycopyranosyl N′-cyano-N-aryl/alkylcarbamimidothioates, the configuration across the formal C=N(CN) double bond was consistently determined to be Z. researchgate.netnih.gov This cis arrangement between the cyano and sulfur substituents is thought to arise from the minimization of steric hindrance, particularly when an aryl group is present on the other nitrogen atom. nih.gov
The carbamimidothioate moiety itself exhibits a high degree of delocalization. The bond lengths between the central carbon and the two nitrogen atoms (one bearing the cyano group, the other bearing the aryl/alkyl substituent) are nearly equal. nih.gov This indicates significant π-electron delocalization across the N-C-N system, giving it partial double-bond character throughout. The atoms of the S-C(N)-N-C(N) core are generally found to be approximately coplanar. nih.gov
The crystallographic data for several carbamimidothioate analogues are summarized below, providing a valuable reference for the expected structural parameters of this compound.
Interactive Table: Crystallographic Data for Carbamimidothioate Analogues
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| 2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl N′-cyano-N-phenylcarbamimidothioate | C₂₂H₂₅N₃O₉S | Orthorhombic | P2₁2₁2₁ | 90 | 90 | 90 | 4 | researchgate.netnih.gov | |||
| 2′,3′,4′,6′-tetra-O-acetyl-β-D-galactopyranosyl N′-cyano-N-phenylcarbamimidothioate | C₂₂H₂₅N₃O₉S | Orthorhombic | P2₁2₁2₁ | 90 | 90 | 90 | 4 | researchgate.netnih.gov | |||
| 2′,3′,4′,6′-tetra-O-acetyl-β-D-galactopyranosyl N′-cyano-N-methylcarbamimidothioate | C₁₇H₂₃N₃O₉S | Orthorhombic | P2₁2₁2₁ | 90 | 90 | 90 | 4 | researchgate.netnih.gov | |||
| 2′,3′,4′,6′-tetra-O-acetyl-β-D-galactopyranosyl N′-cyano-N-p-tolylcarbamimidothioate | C₂₃H₂₇N₃O₉S | Orthorhombic | P2₁2₁2₁ | 90 | 90 | 90 | 4 | researchgate.netnih.gov | |||
| Methyl N-(4-chlorophenyl)-N′-cyanocarbamimidothioate | C₉H₈ClN₃S | Data not fully available | Data not fully available | researchgate.net |
Note: Specific unit cell dimensions for the thioglycoside derivatives were not detailed in the provided references, but their space group and Z value were reported.
Iv. Computational and Theoretical Investigations of 4 Cyanophenyl Methyl Carbamimidothioate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. Through DFT calculations, a detailed understanding of the molecular geometry, electronic distribution, and reactivity of (4-Cyanophenyl)methyl carbamimidothioate can be achieved.
Optimization of Molecular Geometries and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For this compound, this process involves a systematic exploration of various possible conformations, arising from the rotation around single bonds. The key rotatable bonds in this molecule are the C-S bond connecting the benzyl (B1604629) group to the carbamimidothioate moiety and the S-C bond of the thiourea (B124793) group.
Table 1: Predicted Key Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value (Å or °) |
| C≡N Bond Length | ~1.15 Å |
| C-S Bond Length | ~1.80 Å |
| S-C (thiourea) Bond Length | ~1.75 Å |
| C-N (thiourea) Bond Length | ~1.35 Å |
| Phenyl Ring C-C Bond Lengths | ~1.39 - 1.40 Å |
| C-C-N (cyano) Bond Angle | ~178-180° |
| C-S-C Bond Angle | ~100-105° |
Note: The values presented in this table are illustrative and would be derived from actual DFT calculations.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Interpretation
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.
For this compound, the HOMO is likely to be localized on the electron-rich carbamimidothioate group, particularly the sulfur and nitrogen atoms. The LUMO, on the other hand, would be expected to be distributed over the electron-withdrawing cyanophenyl ring. This distribution suggests that the molecule could act as an electron donor from the thiourea moiety in reactions with electrophiles and as an electron acceptor at the aromatic ring in reactions with nucleophiles.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Energy Gap | - |
Note: Specific energy values are pending detailed DFT calculations.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations can also predict various spectroscopic properties, which can be invaluable for the characterization of a newly synthesized compound. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be compared with experimental data to confirm the structure of this compound.
The calculated ¹H NMR spectrum would predict the chemical shifts for the aromatic protons on the phenyl ring, the methylene (B1212753) protons of the benzyl group, and the protons on the nitrogen atoms of the carbamimidothioate group. Similarly, the ¹³C NMR spectrum prediction would identify the chemical shifts for all unique carbon atoms in the molecule.
The prediction of vibrational frequencies corresponds to the stretching and bending modes of the various functional groups. Key predicted IR peaks would include the characteristic stretching frequency of the cyano group (C≡N), the C-S bond, the C=N bond, and the N-H bonds of the carbamimidothioate moiety, as well as the aromatic C-H and C=C stretching vibrations of the phenyl ring.
Molecular Docking and Dynamics Simulations for Biomolecular Interaction Profiling (Non-Clinical)
To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict how the molecule might interact with a specific biological target, such as a protein or enzyme, at an atomic level.
Ligand-Target Interaction Profiling and Binding Mode Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. The process involves placing the ligand in the binding site of the protein and evaluating the different possible binding poses based on a scoring function, which estimates the binding affinity.
The results of a docking study would reveal the most probable binding mode of the molecule, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site. For example, the cyano group could act as a hydrogen bond acceptor, while the carbamimidothioate group could form hydrogen bonds through its N-H groups (donors) or with its sulfur and nitrogen atoms (acceptors). The phenyl ring could engage in hydrophobic or π-π stacking interactions.
Energetic Contributions to Molecular Recognition and Stability
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed picture of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and a more refined calculation of the binding free energy.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Non-Clinical/Non-Physical Property Focus)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. While specific QSAR/QSPR studies focusing solely on the non-clinical or non-physical properties of this compound are not extensively documented in publicly available literature, the principles of these methodologies can be applied to understand and predict its behavior based on studies of structurally related compounds, such as thiourea and S-benzylisothiourea derivatives.
The development of predictive QSAR models for the biochemical activity of compounds like this compound involves a systematic process. Initially, a dataset of structurally related compounds with their corresponding measured biochemical activities is compiled. Subsequently, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Random Forest and Artificial Neural Networks, are then employed to build a mathematical model that correlates a selection of these descriptors with the observed biochemical activity. researchgate.netorgchemres.org The robustness and predictive power of the resulting QSAR model are rigorously evaluated using statistical metrics and validation techniques. nih.govsciencepublishinggroup.com
For thiourea derivatives, which share a common structural motif with this compound, QSAR studies have identified several key molecular descriptors that influence their anticancer activity. nih.govsciencepublishinggroup.comnih.govscichemj.org These include:
Lipophilicity (LogP): This descriptor measures the compound's affinity for a nonpolar environment and is crucial for its ability to cross biological membranes. sciencepublishinggroup.comscichemj.org
Electronic Properties: Descriptors such as electronegativity and the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a compound's reactivity and interaction with biological targets.
Steric and Topological Descriptors: Parameters like molecular weight, van der Waals volume, and various topological indices describe the size, shape, and connectivity of the molecule, which are critical for its binding to a receptor or enzyme active site. nih.gov
A hypothetical QSAR model for a series of this compound analogs could take the following general form:
Biochemical Activity = f(Electronic Descriptors, Steric Descriptors, Hydrophobicity Descriptors)
The table below illustrates the types of molecular descriptors that would be relevant in developing a predictive model for the biochemical activity of this compound and its analogs.
| Descriptor Class | Specific Descriptors | Relevance to Biochemical Activity |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Govern molecular reactivity and intermolecular interactions. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Influence the fit of the molecule into a binding site. |
| Hydrophobic | LogP, Water Solubility | Affect absorption, distribution, and transport across membranes. |
| Topological | Connectivity Indices, Shape Indices | Describe the overall size, shape, and branching of the molecule. |
The biochemical activity of a series of this compound analogues can be correlated with their electronic and steric parameters. By systematically modifying the structure of the parent compound and observing the resulting changes in activity, a structure-activity relationship (SAR) can be established. nih.gov
Electronic Parameters: The electronic properties of analogues can be modulated by introducing different substituents on the phenyl ring. The Hammett constant (σ) is a widely used parameter to quantify the electron-donating or electron-withdrawing nature of a substituent. A positive Hammett value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. By plotting the biochemical activity of a series of analogues against their respective Hammett constants, a linear free-energy relationship may be observed, indicating the importance of electronic effects on the activity.
For instance, in studies of S-benzylisothiourea derivatives, substitutions on the benzyl group have been shown to significantly impact their biological activity. nih.gov The introduction of chloro-substituents, which are electron-withdrawing, was found to enhance the activity, suggesting that a more electrophilic aromatic ring may be favorable for interaction with the biological target. nih.gov
Steric Parameters: The size and shape of the molecule, or its steric properties, are also critical for its biochemical activity. Taft steric parameters (Es) and Verloop sterimol parameters are commonly used to quantify the steric bulk of substituents. A correlation between these parameters and biological activity can reveal the spatial requirements of the binding site.
A study on S-benzylisothiourea derivatives demonstrated the importance of the S-benzylisothiourea structure for its biological effect. nih.gov The replacement of the benzyl group with a cyclohexylmethyl or a heptyl group led to a loss or change in the observed activity, highlighting the specific steric requirements for the desired biological outcome. nih.gov
The following table provides a hypothetical example of how the biochemical activity of this compound analogues might be correlated with electronic and steric parameters of a substituent 'R' on the phenyl ring.
| Substituent (R) | Hammett Constant (σ) | Taft Steric Parameter (Es) | Hypothetical Biochemical Activity (IC50, µM) |
| -H | 0.00 | 0.00 | 10.5 |
| -CH3 | -0.17 | -1.24 | 15.2 |
| -Cl | 0.23 | -0.97 | 5.8 |
| -NO2 | 0.78 | -2.52 | 2.1 |
This data could then be used to develop a QSAR equation, for example:
log(1/IC50) = c1σ + c2Es + constant
Such an equation would allow for the prediction of the biochemical activity of new, untested analogues, thereby guiding the synthesis of more potent compounds.
V. Molecular Mechanisms of Interaction with Biological Systems Non Clinical Focus
Enzyme Inhibition Studies (in vitro/biochemical mechanisms)
Mechanistic Characterization of Enzyme Active Site Interactions (e.g., acetylcholinesterase)
Information regarding the specific mechanistic characterization of (4-Cyanophenyl)methyl carbamimidothioate's interaction with the active site of enzymes like acetylcholinesterase is not available in the provided search results.
Kinetics of Inhibition and Determination of Binding Affinities (e.g., IC50, Ki values in biochemical assays)
Specific IC50 or Ki values for the inhibition of enzymes by this compound were not found in the search results. The provided information discusses the challenges of comparing IC50 and Ki values from different sources due to potential for significant noise and variability in assay conditions. nih.gov For instance, even with stringent curation, a significant percentage of IC50 values can differ by more than a log unit. nih.gov
Receptor Ligand Binding and Signaling Pathway Modulation (in vitro/cellular level)
Investigation of Specific Receptor Subtypes or Protein Targets (e.g., NPY Y4 receptor, Cereblon)
Research has investigated the interaction of related compounds with the Neuropeptide Y (NPY) Y4 receptor and the protein Cereblon (CRBN).
The NPY Y4 receptor, a G protein-coupled receptor, is a target for pancreatic polypeptides. nih.gov Studies on human colonic adenocarcinoma cell lines have shown the expression of the Y4 receptor, which mediates ion transport in response to various pancreatic polypeptides. nih.gov While the provided information does not directly link this compound to the NPY Y4 receptor, it establishes the receptor's role in cellular signaling.
Cereblon (CRBN) is a substrate receptor for an E3 ubiquitin ligase complex and is a known target of immunomodulatory drugs. nih.govnih.gov The binding of ligands to the thalidomide-binding domain (TBD) of CRBN can induce conformational changes, altering the ligase's substrate specificity. nih.gov Cryo-electron microscopy studies have revealed that the association of compounds with the TBD is sufficient to trigger an allosteric rearrangement of CRBN from an open to a closed conformation, which is crucial for the stable association of neosubstrates. nih.gov
Molecular Basis of Ligand-Receptor/Protein Recognition and Induced Conformational Changes
The binding of ligands to Cereblon (CRBN) is a key area of study. For instance, the binding of immunomodulatory drugs to CRBN's thalidomide-binding domain (TBD) is a critical event. nih.gov This interaction is sufficient to cause a significant conformational change in CRBN, shifting it from an "open" to a "closed" state. nih.gov This induced conformational change is essential for the subsequent stable binding of neosubstrates to the CRBN-DDB1 complex. nih.gov Structural features of the ligand, such as the presence of a glutarimide (B196013) moiety and fluorination, can influence binding affinity to CRBN. nih.gov
Vi. Applications of 4 Cyanophenyl Methyl Carbamimidothioate in Chemical Biology and Materials Science Non Clinical
Use as a Chemical Probe for Biological Pathway Elucidation
While direct applications of (4-Cyanophenyl)methyl carbamimidothioate as a chemical probe are not extensively documented, the closely related compound p-cyanophenylalanine (FCN) has emerged as a powerful tool for elucidating biological pathways. This unnatural amino acid can be incorporated into peptides and proteins, where the cyano group acts as a sensitive fluorescent and infrared (IR) probe.
The fluorescence of p-cyanophenylalanine is sensitive to its local environment, making it a valuable tool for studying protein folding, protein-peptide interactions, and protein-membrane interactions. For instance, changes in the fluorescence quantum yield can provide insights into the conformational changes that proteins undergo during their biological functions. Furthermore, the IR absorption of the cyano group is also sensitive to its surroundings, offering a complementary method for probing the local environment within a biomolecule.
The quenching of p-cyanophenylalanine fluorescence by specific amino acid side chains, such as histidine and tyrosine, has been exploited to create high-sensitivity fluorescent probes for helix formation in peptides. This approach allows for the site-specific monitoring of structural changes in proteins and peptides, which is crucial for understanding their roles in various biological pathways.
Role as a Key Synthetic Intermediate for the Development of Advanced Molecules
The this compound framework is a valuable synthetic intermediate for the creation of a wide range of advanced molecules with potential therapeutic applications. The 4-cyanophenyl group, in particular, is a common feature in the design of various biologically active compounds.
One notable application is in the synthesis of anticancer agents. For example, derivatives of 4-cyanophenyl-substituted thiazol-2-ylhydrazones have shown significant anticancer efficacy against various carcinoma cell lines. The straightforward synthesis of these compounds makes them an interesting lead for further development in cancer therapy.
Another area of application is in the development of enzyme inhibitors. (4-Cyanophenyl)glycine derivatives have been developed as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer.
Furthermore, the 4-cyanophenyl moiety has been incorporated into the synthesis of 1,5-dithio-D-ribopyranosides, which have demonstrated antithrombotic activity. These examples highlight the versatility of the this compound scaffold as a starting point for the synthesis of a diverse array of bioactive molecules.
Table 1: Examples of Advanced Molecules Synthesized from (4-Cyanophenyl) Derivatives
| Derivative Class | Target Application | Key Findings |
|---|---|---|
| 4-Cyanophenyl-substituted thiazol-2-ylhydrazones | Anticancer Agents | Showed significant efficacy against various carcinoma cell lines. |
| (4-Cyanophenyl)glycine derivatives | Enzyme Inhibitors (LSD1) | Act as reversible inhibitors of Lysine Specific Demethylase 1. |
| 4-Cyanophenyl 1,5-dithio-D-ribopyranosides | Antithrombotic Agents | Demonstrated significant antithrombotic activity in preclinical studies. |
Potential in Material Science or Other Non-Biological Applications
The 4-cyanophenyl group, a key component of this compound, plays a significant role in the field of materials science, particularly in the development of liquid crystals and organic electronics.
In the realm of liquid crystals, compounds containing the 4-cyanophenyl moiety, such as 4-cyanophenyl 4-n-alkoxybenzoates, exhibit mesomorphic properties that are dependent on the length of the alkoxy chain. These properties are crucial for their application in display technologies.
More recently, derivatives of 9-(4/3/2-cyanophenyl)-9H-carbazole-3-carbonitrile have been synthesized and investigated for their potential use in organic light-emitting diodes (OLEDs). These molecules, comprising an electron-donating carbazole unit and an electron-accepting nitrile group, exhibit promising photophysical and electrochemical properties. For instance, 9-(4-cyanophenyl)-9H-carbazole-3-carbonitrile (p-CNCbzCN) has shown good thermal stability, with a high glass transition temperature (Tg = 182°C) and melting temperature (Tm = 236°C), making it a potential bipolar host material for efficient phosphorescent OLEDs.
Table 2: Thermal Properties of Cyanophenyl-Carbazole Derivatives for OLEDs
| Compound | Decomposition Temperature (Td) | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |
|---|---|---|---|
| m-CNCbzCN | 341°C | - | - |
| p-CNCbzCN | - | 182°C | 236°C |
Development of Novel Research Tools for Mechanistic Studies
While the direct use of this compound as a tool for mechanistic studies is not well-documented, its structural components are found in molecules that are instrumental in such research. The development of chemical biology tools is crucial for dissecting complex biological processes and understanding the mechanisms of action of enzymes and other biomolecules.
The principles behind the use of p-cyanophenylalanine as a fluorescent probe can be extended to design novel research tools. By incorporating the this compound scaffold into molecules that can interact with specific biological targets, it may be possible to develop new probes for studying enzyme kinetics, protein-protein interactions, and other cellular processes.
For example, the design of enzyme-activated probes often involves a recognition moiety that is cleaved by a specific enzyme, leading to a change in a reporter group, such as a fluorophore. The (4-cyanophenyl) group, with its inherent spectroscopic properties, could potentially serve as such a reporter. The development of such tools would be invaluable for high-throughput screening of enzyme inhibitors and for visualizing enzyme activity in real-time within cellular systems. Although specific examples utilizing the this compound core in this context are yet to be widely reported, the foundational chemistry suggests a promising avenue for future research in the development of novel research tools for mechanistic studies in chemical biology.
Vii. Future Research Directions and Emerging Trends
Advancements in Asymmetric Synthesis of Chiral Analogues for Stereoselective Biological Probing
The synthesis of chiral molecules is a pivotal area of modern chemistry, as the three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. wikipedia.orgkhanacademy.org Many biologically important molecules, including amino acids and sugars, are chiral. wikipedia.org In drug development, it is common for only one of a pair of enantiomers (mirror-image isomers) to be biologically active. khanacademy.org Consequently, the development of methods for asymmetric synthesis, which selectively produces one enantiomer, is of great importance. rsc.orgyoutube.comyoutube.com
Future research on (4-Cyanophenyl)methyl carbamimidothioate will likely focus on the development of novel asymmetric synthetic routes to produce chiral analogues. This will involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. youtube.comyoutube.com The ability to synthesize specific stereoisomers of carbamimidothioate derivatives will enable detailed investigations into their stereoselective interactions with biological targets such as enzymes and receptors. nih.govnih.gov This is crucial because biological systems are themselves chiral and often exhibit a high degree of stereoselectivity in their interactions with other molecules. nih.govnih.gov By probing these interactions with stereochemically defined molecules, researchers can gain a deeper understanding of the molecular mechanisms of action and design more potent and selective therapeutic agents. khanacademy.org
Recent advancements in the asymmetric synthesis of other classes of chiral compounds, such as sulfoximines and spirocycles, provide a roadmap for future work in the carbamimidothioate field. nih.govrsc.org These studies highlight the power of developing stereoselective synthetic methods to access novel chemical matter with unique biological properties. rsc.org
Integration with Advanced Analytical Platforms for Real-time Mechanistic Insights
The development of advanced analytical platforms is revolutionizing our ability to study biological processes in real-time. researchgate.netdtic.milnih.gov Future research on this compound will increasingly leverage these technologies to gain unprecedented insights into its mechanisms of action.
One promising area is the development of biosensors incorporating carbamimidothioate scaffolds. mdpi.comyoutube.com These sensors could be designed to detect specific analytes, such as metal ions or small molecules, with high sensitivity and selectivity. nih.govresearchgate.net For instance, some thiourea (B124793) derivatives have already shown promise as fluorescent detectors for heavy metal ions. nih.gov By integrating these compounds into biosensor platforms, it may be possible to develop real-time monitoring systems for environmental toxins or disease biomarkers. nih.govmdpi.com
Furthermore, advanced analytical techniques such as nanophotonics-based biosensors and multiplexed electrochemical platforms offer the potential for quantitative, real-time analysis of molecular interactions. nih.govyoutube.com These technologies could be used to study the binding kinetics of this compound derivatives with their biological targets, providing valuable data for understanding structure-activity relationships. The integration of biosensors with technologies like organic electrochemical transistors (OECTs) could further amplify signals, leading to highly sensitive detection methods. researchgate.net
High-Throughput Screening Approaches for Novel Molecular Mechanisms
High-throughput screening (HTS) has become an indispensable tool in drug discovery and chemical biology, enabling the rapid testing of large libraries of compounds to identify those with a desired biological activity. chemrxiv.orgresearchgate.netmdpi.com In the context of this compound, HTS approaches will be instrumental in discovering novel molecular mechanisms and identifying new therapeutic applications.
Future research will likely involve screening libraries of this compound analogues against a wide range of biological targets and cellular models. chemrxiv.orgnih.gov This can be achieved through various HTS formats, including biochemical assays, cell-based assays, and even whole-organism screens. mdpi.com Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes without a preconceived target, is a particularly powerful approach for uncovering novel mechanisms of action. chemrxiv.org
The data generated from HTS campaigns can be used to build structure-activity relationship (SAR) models, which relate the chemical structure of a compound to its biological activity. chemrxiv.org This information is crucial for optimizing lead compounds and designing new molecules with improved potency and selectivity. By combining HTS with other technologies, such as chemical proteomics and advanced data analysis, researchers can accelerate the identification of new drug candidates and biological probes. chemrxiv.orgresearchgate.net
Table 1: High-Throughput Screening (HTS) Methodologies and Their Applications
| HTS Methodology | Description | Potential Application for Carbamimidothioates |
| Biochemical Assays | Measure the effect of compounds on the activity of purified proteins, such as enzymes. mdpi.com | Identify inhibitors or activators of specific enzymes involved in disease pathways. |
| Cell-Based Assays | Assess the effects of compounds on cellular processes, such as cell viability, proliferation, or signaling pathways. mdpi.comnih.gov | Discover compounds with anticancer, anti-inflammatory, or other therapeutic activities. |
| Phenotypic Screening | Screen compounds for their ability to induce a desired phenotype in cells or organisms, without prior knowledge of the molecular target. chemrxiv.org | Uncover novel molecular mechanisms and identify new therapeutic indications. |
| Virtual Screening | Use computational methods to predict the binding of compounds to a target protein. researchgate.net | Prioritize compounds for experimental screening and guide the design of new analogues. |
Exploration of Photo-Physical Properties and Optoelectronic Applications of Carbamimidothioate Scaffolds
The unique electronic properties of thiourea and its derivatives suggest that they may have interesting photo-physical and optoelectronic properties. nih.govresearchgate.net The presence of both electron-donating (amine) and electron-withdrawing (thiocarbonyl) groups within the carbamimidothioate scaffold could lead to intramolecular charge transfer (ICT) phenomena, which are often associated with interesting photophysical behaviors like fluorescence. researchgate.netnih.gov
Future research will likely focus on a systematic investigation of the photo-physical properties of this compound and its derivatives. This will involve studying their absorption and emission spectra in various solvents to understand their solvatochromic properties. nih.govnih.gov Time-resolved fluorescence spectroscopy can provide insights into the dynamics of excited states and the nature of the emissive species. nih.gov
The exploration of these properties could open up new avenues for the application of carbamimidothioate scaffolds in materials science. For example, compounds with strong fluorescence and high quantum yields could be developed as fluorescent probes for bioimaging or as active components in organic light-emitting diodes (OLEDs). researchgate.netnih.gov The ability to tune the photo-physical properties by modifying the chemical structure of the carbamimidothioate scaffold makes this a particularly promising area of research. researchgate.netresearchgate.net
Synergistic Approaches Combining Computational Predictions with Experimental Validation in Molecular Science
The integration of computational modeling and experimental validation is a powerful paradigm in modern molecular science. nih.govmdpi.comnih.gov This synergistic approach allows for a more efficient and rational approach to the design and discovery of new molecules with desired properties.
In the context of this compound, computational methods such as molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes of its derivatives to biological targets. mdpi.comnih.gov These predictions can then be used to guide the design of new analogues with improved binding affinity and selectivity. For example, computational studies can help to identify key interactions between the ligand and the protein, which can then be targeted for modification. mdpi.com
The predictions from computational models must be validated through experimental studies. mdpi.comnih.gov This can involve synthesizing the designed compounds and testing their biological activity in vitro and in vivo. The experimental results can then be used to refine the computational models, leading to a more accurate and predictive understanding of the system. This iterative cycle of computational prediction and experimental validation is a key strategy for accelerating the drug discovery process. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
